N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C26H23N3O2S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-tubercular Activities
Compounds with structural components similar to the requested chemical have been synthesized and evaluated for their antimicrobial and anti-tubercular activities. For instance, derivatives of thiadiazol, thiazole, and pyrazole have shown promising antimicrobial properties against various bacterial strains and tuberculosis. This indicates potential research applications of the specified compound in developing new antimicrobial agents (Seelam & Shrivastava, 2016).
Anticancer and Antitumor Activities
The synthesis of novel compounds bearing thiadiazole and pyrazole rings has been explored for their anticancer and antitumor activities. These compounds have been assessed for toxicity, tumor inhibition, and their ability to inhibit critical enzymes or receptors involved in cancer progression. Research in this area highlights the potential of structurally related compounds in oncological pharmacology, suggesting an area of interest for the specified molecule in cancer research (Faheem, 2018).
Anti-inflammatory and Analgesic Effects
Some derivatives of pyrazole and related heterocycles have been investigated for their anti-inflammatory and analgesic effects. These compounds target specific pathways involved in inflammation, offering insights into the design of new anti-inflammatory drugs. This research direction suggests potential applications of the specified compound in developing treatments for inflammatory disorders (Kumar et al., 2018).
Antioxidant Activity
Coordination complexes derived from pyrazole-acetamide have been studied for their antioxidant activities. These studies provide a foundation for the exploration of the specified compound in antioxidant research, suggesting its potential application in combating oxidative stress-related diseases (Chkirate et al., 2019).
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-18-10-8-9-15-23(18)29-25(21-16-32(31)17-22(21)28-29)27-26(30)24(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15,24H,16-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNJCAIJWPRWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.